3-Acetyl-tetrahydropyran-2,4,6-trione

Description

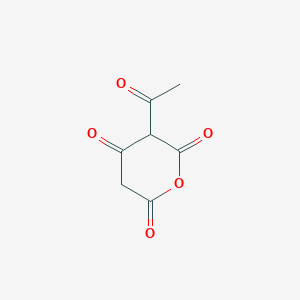

3-Acetyl-tetrahydropyran-2,4,6-trione is a cyclic trione derivative featuring a tetrahydropyran backbone substituted with three ketone groups and an acetyl moiety. Its structure enables unique tautomeric behavior, as observed in analogs like 3,5-diacetyl-tetrahydropyran-2,4,6-trione, which forms a double tautomeric system involving intramolecular hydrogen bonding . This compound’s reactivity and stability are influenced by the interplay of its electron-withdrawing carbonyl groups and steric effects from substituents.

Properties

Molecular Formula |

C7H6O5 |

|---|---|

Molecular Weight |

170.12 g/mol |

IUPAC Name |

3-acetyloxane-2,4,6-trione |

InChI |

InChI=1S/C7H6O5/c1-3(8)6-4(9)2-5(10)12-7(6)11/h6H,2H2,1H3 |

InChI Key |

ULYBDHWPSNRFNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=O)CC(=O)OC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Tautomeric Properties

The compound’s cyclic trione framework allows for tautomerism, a feature shared with 1,5-diphenylpentane-1,3,5-trione. Isotopic perturbation studies reveal that 3,5-diacetyl-tetrahydropyran-2,4,6-trione exists as a major asymmetrical isomer with a minor symmetrical form stabilized by hydrogen bonding . This contrasts with linear triones, where tautomerism is less constrained.

Comparison with Structurally Similar Compounds

Barbiturate Derivatives

Barbiturates such as 5-butyl-5-ethyl-1,3-diazinane-2,4,6-trione (butethal) and 1-ethyl-1,3-diazinane-2,4,6-trione (N-ethylbarbituric acid) share the 1,3-diazinane-trione core but differ in substituents (Table 1). These derivatives exhibit sedative properties, whereas 3-acetyl-tetrahydropyran-trione’s applications remain less documented but may involve antimicrobial activity, as seen in furan-substituted analogs .

Table 1: Comparison with Barbiturates

| Compound | Core Structure | Substituents | Applications |

|---|---|---|---|

| 3-Acetyl-tetrahydropyran-trione | Tetrahydropyran-trione | Acetyl group | Under investigation |

| Butethal (Soneryl®) | Diazinane-trione | Butyl, ethyl | Sedative (Belloid®) |

| N-Ethylbarbituric acid | Diazinane-trione | Ethyl | Pharmaceutical intermediate |

Pyrimidine and Pyran Derivatives

Linear vs. Cyclic Triones

Linear triones like 1,5-diphenylpentane-1,3,5-trione exhibit simpler tautomerism without cyclic constraints, leading to higher conformational flexibility. In contrast, 3-acetyl-tetrahydropyran-trione’s rigid pyran ring stabilizes specific tautomers, impacting reactivity in nucleophilic additions .

Physicochemical and Spectral Properties

- Melting Points and Stability : Barbiturates (e.g., butethal, m.p. ~124–126°C) generally exhibit higher thermal stability than 3-acetyl-tetrahydropyran-trione due to hydrogen-bonded crystalline structures .

- Spectroscopy : NMR and IR data for pyrimidine-triones (δ 10–12 ppm for NH protons in DMSO-d6) differ from tetrahydropyran-triones, where acetyl protons resonate at δ 2.1–2.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.